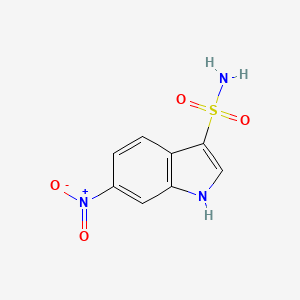

6-Nitro-1H-indole-3-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Nitro-1H-indole-3-sulfonamide is a derivative of indole, a class of heterocyclic compounds that exhibits a variety of pharmacological actions . Indole and its derivatives are crucial in medicinal chemistry due to their physiological actions, which include antibacterial, anticonvulsant, antifungal, antimalarial, antidiabetic, antidepressant, anticancer, and antimicrobial properties .

Synthesis Analysis

Sulfonamide-based indole derivatives, such as this compound, have been synthesized using various methods . One approach involves the N-alkylation of derivatives of 5-nitroindoles using sodium hydride in a solvent of dimethylformamide (DMF) under anhydrous conditions . Another method involves using 1H-indole-2-carboxylic acid as a starting material .Molecular Structure Analysis

The indole moiety constitutes a benzene ring fused with a pyrrole ring to form a bicyclic structure with a nitrogen atom as the major component . The sulfonamide analogs of indole, often referred to as sulfa medicines, have recently been produced and exhibit strong antimicrobial actions .Scientific Research Applications

Antibacterial Activity

- A study focused on the synthesis of certain derivatives of 1,2,4-triazino[5,6-b]indoles, including variations with nitro and sulfonamide groups, highlighted promising antibacterial activity (Bawazir & Alnajjar, 2020).

Antitrypanosomal Agents

- Research on 3-nitro-1H-1,2,4-triazole-based amides and sulfonamides revealed significant antitrypanosomal activity, suggesting potential use in treating Trypanosoma infections (Papadopoulou et al., 2012).

Synthesis of Pentafluorosulfanyl-Containing Indoles

- A method for synthesizing pentafluorosulfanyl-containing indoles via vicarious nucleophilic substitution was described, showcasing a potential pathway for creating complex indole structures (Iakobson et al., 2013).

Antimitotic Activities

- Indole sulfonamides, including variants with a nitro group, were found to inhibit microtubule assembly and have antiproliferative effects on cancer cells, suggesting their use in cancer therapy (Mohan et al., 2006).

COX-2 Inhibition

- Synthesis of certain indole derivatives indicated potential as COX-2 inhibitors, which are important in inflammation and pain management (Caron et al., 2003).

Synthesis of Sultams

- The synthesis of sultams from 2-nitrochalcones and sulfur demonstrated an efficient, atom-economical approach, potentially useful in creating novel pharmaceuticals (Nguyen & Retailleau, 2017).

Antifertility Activity

- Some sulfur–nitrogen donor ligands derived from nitroindoles were studied for their antimicrobial and antifertility activities, showing diverse biological applications (Malik et al., 2010).

Enzyme Inhibition

- Sulfonamide derivatives of indoles, including nitro variants, were explored for their inhibitory activity against carbonic anhydrase, a target in diuretic, anti-glaucoma, and anti-epileptic therapies (Imran et al., 2016).

Synthesis from TNT

- The transformation of 2,4,6-trinitrotoluene (TNT) into 6-nitro-4-sulfanyl-1H-indoles was described, highlighting a unique approach to repurpose explosives for pharmaceutical applications (Rozhkov, 2014).

Mechanism of Action

Target of Action

Indole derivatives are known to bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives .

Mode of Action

Sulfonamides, a group to which this compound belongs, are known to inhibit and replace para-aminobenzoic acid (paba) in the enzyme dihydropteroate synthetase, which is important for the production of folate . This eventually inhibits the formation of dihydrofolate, tetrahydrofolate, and subsequently inhibits bacterial DNA growth and cell division or replication .

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that indole derivatives may affect a variety of biochemical pathways.

Pharmacokinetics

Indole-sulfonamide is thought to be a suitable pharmacophore equivalent for substituting active sites in drug design since it undergoes substitution, primarily at the c-3 position, and has hydrophilic properties similar to the sulfonyl group . This suggests that the compound may have good bioavailability.

Result of Action

Indole derivatives are known to exhibit a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

The indole ring is known to be a relatively weak basic chemical due to the delocalization of the nitrogen lone pair into the free-to-move-electronic system within the indole ring . This could suggest that the compound’s action, efficacy, and stability may be influenced by the pH of its environment.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 6-Nitro-1H-indole-3-sulfonamide are largely derived from its indole core and sulfonamide group. The indole moiety constitutes a benzene ring fused with a pyrrole ring to form a bicyclic structure with a nitrogen atom as the major component . The sulfonamide analogs of indole, often referred to as sulfa medicines, have recently been produced and exhibit strong antimicrobial actions

Cellular Effects

Indole derivatives are known to have a wide range of effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Indole-sulfonamide is thought to be a suitable pharmacophore equivalent for substituting active sites in drug design since it undergoes substitution, primarily at the C-3 position, and has hydrophilic properties similar to the sulfonyl group .

Metabolic Pathways

The metabolic pathways that this compound is involved in are not yet fully known. Indole has a role in several metabolic processes that take place within the body

Properties

IUPAC Name |

6-nitro-1H-indole-3-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O4S/c9-16(14,15)8-4-10-7-3-5(11(12)13)1-2-6(7)8/h1-4,10H,(H2,9,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVLICPZIJARQEY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])NC=C2S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-chlorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2406178.png)

![4-(Benzo[1,3]dioxol-5-yloxy)-butyric acid](/img/structure/B2406180.png)

![(Z)-methyl 2-(6-fluoro-2-((3-methoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2406182.png)

![N~1~-(2-chlorophenyl)-2-{[6-isopropyl-2-(4-methylpiperidino)-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B2406184.png)

![N-[cyano(3,4-dichlorophenyl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B2406196.png)